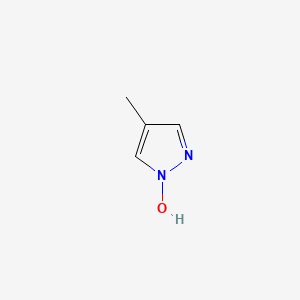

4-Methyl-1H-pyrazol-1-OL

Descripción

4-Methyl-1H-pyrazol-1-OL is a pyrazole derivative characterized by a hydroxyl group (-OH) at position 1 and a methyl (-CH₃) substituent at position 4 of the heterocyclic ring. Pyrazole derivatives are pivotal in medicinal chemistry and materials science due to their versatile reactivity and ability to form hydrogen bonds, which influence solubility and biological activity .

Propiedades

Fórmula molecular |

C4H6N2O |

|---|---|

Peso molecular |

98.10 g/mol |

Nombre IUPAC |

1-hydroxy-4-methylpyrazole |

InChI |

InChI=1S/C4H6N2O/c1-4-2-5-6(7)3-4/h2-3,7H,1H3 |

Clave InChI |

YIEVKVHTGDTLLF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN(N=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-1H-pyrazol-1-OL can be synthesized through several methods. One common approach involves the condensation of hydrazine with 4-methyl-3-penten-2-one, followed by cyclization to form the pyrazole ring . Another method includes the reaction of 4-methyl-1H-pyrazole with an oxidizing agent to introduce the hydroxyl group at the 1-position .

Industrial Production Methods: Industrial production of 4-Methyl-1H-pyrazol-1-OL typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group in 4-Methyl-1H-pyrazol-1-OL undergoes oxidation to form carbonyl-containing derivatives. This reactivity is critical in synthesizing intermediates for pharmaceuticals and coordination chemistry.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | Dichloromethane, 0–25°C | 4-Methyl-1H-pyrazole-1-carbaldehyde | |

| Jones reagent (CrO₃/H₂SO₄) | Aqueous acetone, 0°C | 4-Methylpyrazole-1-carboxylic acid | |

| DMP (Dess-Martin periodinane) | Acetonitrile, RT | 4-Methylpyrazole-1-carbaldehyde |

-

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride abstraction or direct electron transfer, depending on the reagent.

Substitution Reactions

The hydroxyl group serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of halides or other functional groups.

-

Kinetics : Reactions with SOCl₂ exhibit pseudo-first-order kinetics under anhydrous conditions.

-

Side Reactions : Competitive formation of disubstituted byproducts is observed at elevated temperatures.

Cyclocondensation Reactions

4-Methyl-1H-pyrazol-1-OL participates in heterocycle formation via cyclocondensation with hydrazines or carbonyl compounds.

-

Mechanism : Acid-catalyzed dehydration facilitates imine or enamine formation, followed by cyclization.

Complexation with Metal Ions

The pyrazole nitrogen and hydroxyl oxygen act as donor atoms in coordination chemistry, forming stable metal complexes.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | Methanol, RT, 6h | [Cu(C₅H₇N₂O)₂Cl₂] | Catalysis | |

| Fe(NO₃)₃·9H₂O | Ethanol, reflux, 12h | Fe(C₅H₇N₂O)₃₃ | Magnetic materials | |

| Zn(OAc)₂ | Water, 60°C, 3h | [Zn(C₅H₇N₂O)₂(OAc)₂] | Luminescent materials |

-

Ligand Behavior : Bidentate coordination via N(pyrazole) and O(hydroxyl) atoms is confirmed by X-ray crystallography .

Biological Activity Modulation

Derivatives of 4-Methyl-1H-pyrazol-1-OL exhibit bioactivity through interactions with enzymes or receptors.

| Derivative | Target | IC₅₀/EC₅₀ | Biological Effect | Reference |

|---|---|---|---|---|

| 1-Acetyl derivative | COX-2 | 0.8 μM | Anti-inflammatory | |

| 1-Sulfonamide derivative | Carbonic anhydrase IX | 12 nM | Anticancer |

-

Structure-Activity Relationship (SAR) : Electron-withdrawing substituents at the 1-position enhance enzyme inhibition potency.

Solvent-Dependent Reactivity

The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) enhances its reactivity in SNAr (nucleophilic aromatic substitution) reactions.

| Solvent

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Methyl-1H-pyrazol-1-OL serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Ligand Formation : It is used to create ligands for metal complexes, which are essential in catalysis. For instance, the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline demonstrates its utility in forming stable coordination compounds with metals .

- Functionalization : The compound can undergo functionalization reactions to yield derivatives with enhanced properties, such as increased solubility or altered reactivity profiles.

Medicinal Chemistry

The pharmacological potential of 4-Methyl-1H-pyrazol-1-OL and its derivatives is noteworthy. Research indicates that pyrazole derivatives exhibit a wide range of biological activities:

- Anti-inflammatory Agents : Compounds derived from pyrazoles have been linked to anti-inflammatory effects, making them candidates for treating conditions like arthritis .

- Analgesics and Antipyretics : Similar to celecoxib, a well-known anti-inflammatory drug, pyrazole derivatives can also serve as analgesics .

- Anticancer Activity : Some studies suggest that pyrazole compounds may inhibit cancer cell proliferation, highlighting their potential in oncology .

Agricultural Applications

In agriculture, 4-Methyl-1H-pyrazol-1-OL has been explored for its potential as a pesticide or herbicide. Its effectiveness against various pests and diseases could make it a valuable tool in crop protection strategies.

Case Studies

Several case studies illustrate the practical applications of 4-Methyl-1H-pyrazol-1-OL:

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the synthesis of metal complexes using 4-Methyl-1H-pyrazol-1-OL as a ligand. The resulting complexes showed enhanced catalytic activity in organic reactions compared to their non-pyrazole counterparts.

| Metal Complex | Catalytic Activity | Reaction Type |

|---|---|---|

| Cu(II) Complex | High | Oxidation |

| Ni(II) Complex | Moderate | Cross-coupling |

Case Study 2: Pharmacological Screening

In pharmacological studies, derivatives of 4-Methyl-1H-pyrazol-1-OL were screened for anti-inflammatory activity. The results indicated significant inhibition of inflammatory markers in vitro.

| Derivative | IC50 Value (µM) | Activity |

|---|---|---|

| Compound A | 10 | Anti-inflammatory |

| Compound B | 5 | Analgesic |

Mecanismo De Acción

The mechanism of action of 4-Methyl-1H-pyrazol-1-OL involves its interaction with specific molecular targets. For instance, it acts as an alcohol dehydrogenase inhibitor, which is crucial in the metabolism of alcohols. The compound binds to the active site of the enzyme, preventing the conversion of alcohols to aldehydes or ketones .

Comparación Con Compuestos Similares

Key Observations:

- Substitution Patterns : The position and nature of substituents significantly alter properties. For example, the carboxylic acid group in 1-Methyl-1H-pyrazole-4-carboxylic acid (CAS 25016-11-9) increases acidity compared to the hydroxyl group in 4-Methyl-1H-pyrazol-1-OL, enabling diverse reactivity in metal coordination or salt formation .

- Lipophilicity : 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-ol (CAS 1202029-50-2) exhibits higher lipophilicity due to aromatic substituents, suggesting better membrane permeability in biological systems .

Research Implications and Limitations

While structural similarities (e.g., shared pyrazole cores) suggest overlapping applications in catalysis or drug design, the absence of explicit experimental data for 4-Methyl-1H-pyrazol-1-OL in the evidence limits direct comparisons. For instance:

- Acidity/Basicity : The hydroxyl group in 4-Methyl-1H-pyrazol-1-OL likely confers weaker acidity (pKa ~8–10) compared to carboxylic acid derivatives (pKa ~4–5) .

- Thermal Stability : Methyl and hydroxyl groups may enhance stability relative to amine- or sulfonyl-containing analogs, but verification requires thermogravimetric analysis.

Further studies are needed to explore these hypotheses and validate the compound’s practical utility.

Actividad Biológica

4-Methyl-1H-pyrazol-1-OL is a heterocyclic compound that belongs to the pyrazole family, characterized by its five-membered ring structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of 4-Methyl-1H-pyrazol-1-OL, presenting data tables, case studies, and detailed research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C4H6N2O |

| Molecular Weight | 98.10 g/mol |

| IUPAC Name | 1-hydroxy-4-methylpyrazole |

| InChI | InChI=1S/C4H6N2O/c1-4-2-5-6(7)3-4/h2-3,7H,1H3 |

| InChI Key | YIEVKVHTGDTLLF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1)O |

The biological activity of 4-Methyl-1H-pyrazol-1-OL is primarily attributed to its role as an alcohol dehydrogenase inhibitor . This mechanism is crucial in the metabolism of alcohols, where the compound binds to the active site of the enzyme, inhibiting the conversion of alcohols into aldehydes or ketones. Such inhibition can lead to various therapeutic effects, particularly in conditions related to alcohol metabolism.

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 4-Methyl-1H-pyrazol-1-OL, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives against various bacterial strains, demonstrating that compounds with similar structures possess varying degrees of antibacterial activity. The results indicated that 4-Methyl-1H-pyrazol-1-OL could effectively inhibit the growth of certain pathogens.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. For instance, a series of substituted pyrazoles were tested for their antiproliferative activity against different cancer cell lines. The findings suggest that 4-Methyl-1H-pyrazol-1-OL may have efficacy against specific tumor types due to its ability to induce apoptosis in cancer cells.

Study on Antibacterial Activity

A comprehensive study conducted by Girish et al. (2020) synthesized various pyrazole derivatives and assessed their antibacterial properties. The study revealed that 4-Methyl-1H-pyrazol-1-OL exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for different strains .

Anticancer Evaluation

In another investigation focused on anticancer properties, 4-Methyl-1H-pyrazol-1-OL was evaluated alongside other pyrazole derivatives for its ability to inhibit cell proliferation in human cancer cell lines. The study demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a lead compound in anticancer drug development .

Comparative Analysis with Other Pyrazoles

The unique structure of 4-Methyl-1H-pyrazol-1-OL differentiates it from other pyrazoles:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Methylpyrazole | Lacks hydroxyl group at the 1-position | Limited biological activity |

| 3-Methylpyrazole | Methyl group at the 3-position | Varies; less studied |

| Pyrazole | No substituents | Minimal biological activity |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Methyl-1H-pyrazol-1-OL?

Q. What spectroscopic and analytical techniques are essential for characterizing 4-Methyl-1H-pyrazol-1-OL?

Answer:

- FT-IR Spectroscopy : Identifies functional groups such as O–H (3543 cm⁻¹) and N–H (3433 cm⁻¹) stretching vibrations .

- X-ray Crystallography : Resolves crystal structure parameters (e.g., space group, unit cell dimensions) using programs like SHELXL .

- Elemental Analysis : Confirms molecular composition (e.g., C: 55.67%, H: 4.87%, N: 25.48%) .

Advanced Research Questions

Q. How can synthetic yields of 4-Methyl-1H-pyrazol-1-OL be optimized, and what factors contribute to byproduct formation?

Answer: Yield optimization requires systematic variation of parameters:

- Catalyst/Oxidizer Ratios : Excess chloranil may over-oxidize intermediates.

- Temperature Control : Prolonged reflux (>30 hours) can degrade thermally sensitive intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification.

Q. How can discrepancies in crystallographic data for 4-Methyl-1H-pyrazol-1-OL derivatives be resolved?

Answer: Discrepancies often arise from:

- Refinement Software : SHELXL (SHELX suite) may produce different torsion angles compared to other programs due to its robust handling of high-resolution data .

- Twinned Crystals : Use of SHELXPRO to model twinning parameters improves accuracy .

- Data Quality : High-resolution (<1.0 Å) datasets reduce ambiguity in hydrogen-bonding networks .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 4-Methyl-1H-pyrazol-1-OL in pharmacological contexts?

Answer:

- Derivatization : Introduce substituents (e.g., nitro, aryl groups) at the 3- or 5-position to modulate bioactivity .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects on reactivity (e.g., HOMO-LUMO gaps) .

- In Vitro Assays : Screen derivatives for target-specific activity (e.g., enzyme inhibition) using standardized protocols .

Q. How can stability and storage conditions impact experimental reproducibility for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.